molecular formula CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B043104 2-Octanol CAS No. 123-96-6

2-Octanol

Cat. No. B043104
CAS RN: 123-96-6
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Octanol and its derivatives involves various chemical processes. One notable method involves the biocatalytic synthesis of (R)-2-Octanol in an enzyme membrane reactor, showing exceptional process stability and an efficient turnover number for the alcohol dehydrogenase used, alongside improved yields and reduced waste generation through integrated product separation techniques (Kohlmann et al., 2011). Another approach is the high-flux thioesterase route in Escherichia coli, demonstrating the microbial production of 1-Octanol, a closely related compound, with significant yields from glycerol (Hernández Lozada et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Octanol has been extensively studied using spectroscopic techniques. Investigations into the hydrogen bonding in 1-Octanol and 2-Octanol revealed distinct self-association properties, attributing differences in molar volume, compressibility, and vaporization enthalpy to entropic factors and the isomeric structure (Palombo et al., 2006).

Chemical Reactions and Properties

2-Octanol undergoes various chemical reactions, including oxidation and esterification. The nitric acid oxidation of 2-Octanol to 2-Octanone, with further oxidation potential to carboxylic acids, exemplifies its reactivity and the influence of reaction conditions on product distribution (van Woezik & Westerterp, 2000). Additionally, the concurrent Eley–Rideal and Langmuir–Hinshelwood reactions on Amberlyst® 15 highlight the complexity of 2-Octanol's chemical behavior, demonstrating the occurrence of esterification and dehydration reactions on different types of catalytic sites (Gee et al., 2017).

Physical Properties Analysis

The physical properties of 2-Octanol, such as its phase behavior and miscibility with water, are crucial for its applications. The miscibility of n-Octanol in highly-confined and quasi-confined water showcases the significant differences based on the state of water, impacting its use in formulations and extractions (Phukon & Sahu, 2015).

Chemical Properties Analysis

The chemical properties of 2-Octanol, including its reactivity and interactions, play a vital role in its utility as a chemical intermediate. The study on the combination of deep eutectic solvent and ionic liquid for the biocatalytic reduction of 2-Octanone with Acetobacter pasteurianus cells exemplifies the advancements in enhancing 2-Octanol synthesis efficiency and selectivity (Xu et al., 2016).

Scientific Research Applications

  • Hydrogen Bonding Study : Palombo et al. (2006) explored the hydrogen bonding capabilities of 2-octanol, finding differences in molar volume, compressibility, and vaporization enthalpy compared to 1-octanol. This study contributes to understanding the molecular interactions in different octanol isomers (Palombo et al., 2006).

  • Kinetic Resolution : Sontakke and Yadav (2013) demonstrated the use of lipase in the kinetic resolution of 2-octanol, providing an efficient method for synthesizing enantiomerically enriched compounds (Sontakke & Yadav, 2013).

  • Solvent Properties : Ceglie, Monduzzi, and Söderman (1991) found that 2-octanol affects the structure of solutions differently depending on the solvent, indicating its role in influencing solution properties (Ceglie, Monduzzi, & Söderman, 1991).

  • Phase Transition Studies : Fourie, Schwarz, and Knoetze (2008) investigated the phase equilibria of alcohols, including 2-octanol, in supercritical fluids, highlighting its impact on phase transition pressures (Fourie, Schwarz, & Knoetze, 2008).

  • Medical Applications : Bushara et al. (2004) conducted a pilot trial of 1-octanol in treating essential tremor, showing its potential in medical applications (Bushara et al., 2004).

  • Environmental Studies : Jafvert et al. (1990) used the octanol-water distribution of organic acid compounds, including 2-octanol, to study their environmental distribution (Jafvert et al., 1990).

  • Catalytic Oxidation : Iwahama et al. (2000) achieved efficient oxidation of 2-octanol to 2-octanone using a catalytic process, which is significant in chemical synthesis (Iwahama et al., 2000).

  • Aromatization Reactions : Iwamoto, Takezawa, and Morimoto (2015) demonstrated the use of 2-octanol in the selective production of aromatics using zeolite catalysts (Iwamoto, Takezawa, & Morimoto, 2015).

Safety And Hazards

2-Octanol is classified as an irritant and a flammable liquid . It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling 2-Octanol .

Future Directions

The global 2-Octanol market is expected to grow at a CAGR of 4.5% during the forecast period, from 2021 to 2030 . The growth of the market can be attributed to the increasing demand for 2-Octanol in various applications such as plasticizers, emulsifier material, synthetic fragrances, mineral flotation agents, and defoamer .

properties

IUPAC Name

octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)O
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Molecular Formula

Record name 2-OCTANOL
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DSSTOX Substance ID

DTXSID0027014
Record name 2-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid
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Boiling Point

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C
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Flash Point

76 °C
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Solubility

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents
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Density

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°)
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32
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Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
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Product Name

2-Octanol

Color/Form

Liquid, Colorless liquid

CAS RN

123-96-6, 25339-16-6, 4128-31-8
Record name 2-Octanol
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Melting Point

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octanol
Reactant of Route 2
2-Octanol
Reactant of Route 3
Reactant of Route 3
2-Octanol
Reactant of Route 4
2-Octanol
Reactant of Route 5
Reactant of Route 5
2-Octanol
Reactant of Route 6
Reactant of Route 6
2-Octanol

Citations

For This Compound
16,200
Citations
A Agulyansky, L Agulyansky, VF Travkin - Chemical Engineering and …, 2004 - Elsevier
Liquid–liquid extraction (LLE) of tantalum from fluoride solutions containing sulfuric acid using 2-octanol has been investigated in detail. Main optimal parameters of the process such as …
Number of citations: 53 www.sciencedirect.com
S Chokkaram, R Srinivasan, DR Milburn… - Journal of Molecular …, 1997 - Elsevier
… The activity and selectivity of these catalysts for 2-octanol conversion are dependent on the reaction … catalysts is comparable with that of alumina catalysts towards 2-octanol conversion. …
Number of citations: 96 www.sciencedirect.com
M Di Serio, G Vairo, P Iengo, F Felippone… - Industrial & …, 1996 - ACS Publications
… can be observed for secondary alcohol propoxylation, as it can be seen in Figure 3a, where propylene consumption is reported as a function of time for the propoxylation of 2-octanol, at …
Number of citations: 49 pubs.acs.org
AK Vasishtha, RK Trivedi, G Das - Journal of the American Oil …, 1990 - Wiley Online Library
… to obtain high yields of 2-octanol and sebacic acid. Alkali … Pyrolysis of castor oil in the presence of alkali yields 2-octanol … The normally expected theoretical yields of 2octanol and …
Number of citations: 77 aocs.onlinelibrary.wiley.com
N Azcan, E Demirel - Industrial & engineering chemistry research, 2008 - ACS Publications
… acid, 2-octanol (capryl alcohol), and hydrogen. The oleochemicals (sebacic acid and 2-octanol) … 2-Octanol is used in plasticizers in the form of dicapryl esters of various dibasic acids. …
Number of citations: 47 pubs.acs.org
F Palombo, P Sassi, M Paolantoni… - The Journal of …, 2006 - ACS Publications
Liquid 1-octanol and 2-octanol have been investigated by infrared (IR), Raman, and Brillouin experiments in the 10−90 C temperature range. Self-association properties of the neat …
Number of citations: 57 pubs.acs.org
BAA Van Woezik, KR Westerterp - Chemical engineering and processing …, 2000 - Elsevier
… the oxidation of 2-octanol with nitric acid … 2-octanol to 2-octanone and further oxidation products. The main objective is to develop a model to describe the conversion rates of 2-octanol …
Number of citations: 90 www.sciencedirect.com
E Xun, X Lv, W Kang, J Wang, H Zhang, L Wang… - Applied biochemistry …, 2012 - Springer
… The remaining 2-octanol was directly analyzed by gas chromatograph on a Shimadzu gas … of 2-octanol. The conversion (C) of 2-octanol was determined via the decrease of 2-octanol. …
Number of citations: 52 link.springer.com
Y Sun, L Ni, M Papadaki, W Zhu, J Jiang… - Chemical Engineering …, 2019 - Elsevier
… the result of 2-octanol reaction between gaseous oxygen with 2-octanol under the catalysts influence at around 250 C. However, the relationship between 2-octanol conversion and total …
Number of citations: 24 www.sciencedirect.com
R Bogel-Łukasik, V Najdanovic-Visak… - Industrial & …, 2008 - ACS Publications
… 2-octanol enantiomers in ILs via lipase-catalyzed reactions. (28) We performed the acylation of the model substrate (R,S)-2-octanol … In the less polar solvents, the conversion of 2-octanol …
Number of citations: 64 pubs.acs.org

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